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molecular formula C14H11N3O2S B8812497 2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-41-4

2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B8812497
M. Wt: 285.32 g/mol
InChI Key: DFYPPBIWMSRVCM-UHFFFAOYSA-N
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Patent
US06133258

Procedure details

The reaction procedure of Example 6 was followed except that 5.00 g of chloronicotinic acid, 25 ml of thionyl chloride, 2.42 g of ammonium thiocyanate and 3.91 g of p-anisidine were used. As a result, 7.31 g of 2-(4-methoxyanilino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Quantity
3.91 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[S-:15][C:16]#[N:17].[NH4+].[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1>>[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:16]2[S:15][C:2]3[N:10]=[CH:9][CH:8]=[CH:7][C:3]=3[C:4](=[O:6])[N:17]=2)=[CH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
2.42 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Four
Name
Quantity
3.91 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Example 6

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.31 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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